molecular formula C16H19N3OS B5575811 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5575811
M. Wt: 301.4 g/mol
InChI Key: MYWYAASHXRKDJV-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a 4-methylphenyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a 4-methylphenyl substituent.

  • Cyclohexanecarboxamide Attachment: : The cyclohexanecarboxamide moiety is introduced by reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the thiadiazole ring or the carboxamide group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thiadiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives, amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been evaluated for its effectiveness against various bacterial strains. Studies suggest that compounds with thiadiazole moieties can disrupt bacterial cell wall synthesis or inhibit essential enzymes, making them potential candidates for antibiotic development .

Anticancer Properties
Thiadiazole derivatives have also shown promise in anticancer research. The compound has been tested for cytotoxicity against several cancer cell lines. Preliminary findings indicate that it may induce apoptosis through the activation of caspases, which are critical for programmed cell death . This suggests a pathway for further development in cancer therapeutics.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This positions it as a candidate for treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Thiadiazole derivatives have been found to possess insecticidal and fungicidal activities. Research indicates that this compound can effectively control pests and pathogens in crops, thereby enhancing agricultural productivity .

Herbicidal Properties
Additionally, studies suggest that this compound may exhibit herbicidal activity by inhibiting the growth of certain weed species. The mechanism often involves interference with photosynthesis or other metabolic pathways critical to plant growth . This application could lead to the development of new herbicides that are less harmful to non-target species.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure provided by the thiadiazole ring .

Nanocomposites
The compound's unique properties make it suitable for creating nanocomposites with enhanced electrical conductivity and thermal resistance. These materials are valuable in electronics and other high-performance applications .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityDisruption of bacterial cell wall synthesis
Anticancer PropertiesInduction of apoptosis through caspase activation
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Agricultural SciencePesticidal ActivityControl of pests/pathogens
Herbicidal PropertiesInhibition of weed growth
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
NanocompositesImproved electrical conductivity and thermal resistance

Mechanism of Action

The mechanism by which N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

  • Pathways Involved: : The compound’s effects could be mediated through pathways such as the NF-κB pathway for anti-inflammatory action or the PI3K/Akt pathway for anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets compared to its analogs with different substituents.

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methylphenyl hydrazine with appropriate thioketones to form the thiadiazole ring. Subsequent acylation with cyclohexanecarboxylic acid derivatives yields the final product. Various methods including elemental analysis and spectral data (IR, NMR) are employed to confirm the structure of synthesized compounds .

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

For instance, a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, highlighting the potential efficacy of thiadiazole derivatives in cancer treatment .

Cell Line IC50 Value (mmol/L) Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. For example:

  • Compounds derived from similar structures showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentrations (EC50) significantly lower than traditional antibiotics .
Pathogen EC50 Value (µg/ml) Reference
Xanthomonas axonopodis22
Xanthomonas oryzae15

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in vitro for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications in substituents significantly influenced their biological activities. The most active compounds were further analyzed for selectivity against non-cancerous cell lines, confirming their potential as targeted therapies .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYAASHXRKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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